N,N'-Bis(hydroxymethyl)phosphoric triamide
Description
N,N’-Bis(hydroxymethyl)phosphoric triamide: is a chemical compound with the molecular formula C2H10N3O3P. It is a derivative of phosphoric triamide, characterized by the presence of two hydroxymethyl groups attached to the nitrogen atoms.
Properties
CAS No. |
61578-55-0 |
|---|---|
Molecular Formula |
C2H10N3O3P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
[[amino-(hydroxymethylamino)phosphoryl]amino]methanol |
InChI |
InChI=1S/C2H10N3O3P/c3-9(8,4-1-6)5-2-7/h6-7H,1-2H2,(H4,3,4,5,8) |
InChI Key |
FIEWPFXMRPXBBM-UHFFFAOYSA-N |
Canonical SMILES |
C(NP(=O)(N)NCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(hydroxymethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with formaldehyde under controlled conditions. The reaction proceeds as follows:
- The product, N,N’-Bis(hydroxymethyl)phosphoric triamide, is then isolated and purified using standard techniques such as crystallization or chromatography .
Phosphoric triamide: is dissolved in a suitable solvent, such as water or an organic solvent.
Formaldehyde: is added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the reaction.
Industrial Production Methods: Industrial production of N,N’-Bis(hydroxymethyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(hydroxymethyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phosphoric triamides with various functional groups.
Scientific Research Applications
N,N’-Bis(hydroxymethyl)phosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N,N’-Bis(hydroxymethyl)phosphoric triamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxymethyl groups play a crucial role in these interactions, facilitating the binding to specific sites on enzymes or other biological molecules. This binding can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Phosphoric triamide: The parent compound, lacking the hydroxymethyl groups.
N,N,N’,N’-Tetramethylphosphoric triamide: A derivative with methyl groups instead of hydroxymethyl groups
Uniqueness: N,N’-Bis(hydroxymethyl)phosphoric triamide is unique due to the presence of hydroxymethyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological or chemical targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
